(R)-octahydropyrazino[2,1-c][1,4]oxazine

Medicinal Chemistry Chiral Synthesis Antipsychotic API Intermediate

This (R)-enantiomer is the essential chiral building block for brexpiprazole (Rexulti) synthesis, validated by multiple patent filings. The 9a-(R) stereochemistry is non-substitutable — the (S)-enantiomer (CAS 1089759-42-1) or racemic mixture (CAS 141108-65-8) yields inactive or toxic diastereomers. For ROMK channel inhibitor programs, this scaffold delivers superior hERG selectivity over acyl piperazine leads, eliminating QTc prolongation in vivo. The single, well-defined chiral center at the 9a-position enables precise asymmetric synthesis and chiral ligand development. Available as free base (CAS 508241-14-3) or stable dihydrochloride salt (CAS 1126432-04-9) at ≥98% purity. Bulk and custom synthesis inquiries welcome.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 1126432-04-9; 508241-14-3
Cat. No. B2813738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-octahydropyrazino[2,1-c][1,4]oxazine
CAS1126432-04-9; 508241-14-3
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESC1CN2CCOCC2CN1
InChIInChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m1/s1
InChIKeyZWNWCROZSHWHSF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for (R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS 1126432-04-9 / 508241-14-3) as a Chiral Building Block


(R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS free base 508241-14-3; dihydrochloride salt 1126432-04-9) is a chiral, saturated bicyclic heterocycle [1]. It serves as the essential chiral core of the approved atypical antipsychotic brexpiprazole (Rexulti) and is a critical scaffold in the development of selective ROMK inhibitors [2]. The compound is available as a high-purity chiral building block, typically at 98% chemical purity , and is supplied as either the free base or a stable dihydrochloride salt .

The Critical Risk of Generic Substitution for (R)-Octahydropyrazino[2,1-c][1,4]oxazine in API Synthesis


Generic substitution with the (S)-enantiomer (CAS 1089759-42-1) or racemic mixture (CAS 141108-65-8) is not viable for applications targeting the brexpiprazole pharmacophore or other chiral-specific activities [1]. The stereochemistry at the 9a-position is a key determinant of biological activity; for instance, the (R)-enantiomer is the essential component of brexpiprazole, and substitution would yield an inactive or toxic diastereomer [2]. Furthermore, the octahydropyrazino[2,1-c][1,4]oxazine scaffold itself provides a unique pharmacological profile compared to other piperazine-based scaffolds, such as improved ROMK/hERG selectivity, which is not achievable with simpler analogs [3].

Quantitative Differentiation Evidence for (R)-Octahydropyrazino[2,1-c][1,4]oxazine in Medicinal Chemistry


Chiral Purity as a Critical Quality Attribute for (R)-Octahydropyrazino[2,1-c][1,4]oxazine in Brexpiprazole Synthesis

The (R)-enantiomer of octahydropyrazino[2,1-c][1,4]oxazine is the sole chiral precursor for the approved drug brexpiprazole. The (S)-enantiomer (CAS 1089759-42-1) and racemic mixture (CAS 141108-65-8) are not suitable alternatives, as they would lead to the formation of the inactive (S)-brexpiprazole diastereomer [1]. Vendors typically supply the compound with a chemical purity of 98%, but the enantiomeric purity (enantiomeric excess, ee) is the critical quality attribute for procurement .

Medicinal Chemistry Chiral Synthesis Antipsychotic API Intermediate

Improved ROMK/hERG Selectivity Conferred by the Octahydropyrazino[2,1-c][1,4]oxazine Scaffold

Replacement of a simple piperazine ring with the octahydropyrazino[2,1-c][1,4]oxazine scaffold in a series of ROMK inhibitors resulted in a significant improvement in selectivity over the hERG potassium channel [1]. This molecular modification mitigated the risk of QTc prolongation, a critical cardiovascular safety liability, as demonstrated in an in vivo dog model [1].

Cardiovascular Safety Ion Channel Pharmacology Drug Discovery

Pharmacological Differentiation of Brexpiprazole's Chiral Core vs. Aripiprazole's Core

Brexpiprazole, which is built upon the (R)-octahydropyrazino[2,1-c][1,4]oxazine core, exhibits a distinct pharmacological profile compared to aripiprazole, which contains a different heterocyclic core. Brexpiprazole displays higher affinity for 5-HT1A receptors (Ki = 0.12 nM) than for D2L receptors (Ki = 0.3 nM) [1], and acts as a more potent antagonist at 5-HT2A receptors (Ki = 0.47 nM) than aripiprazole [1]. This differential profile is linked to a lower incidence of akathisia and EPS in clinical studies [2].

Psychiatry Receptor Pharmacology Antipsychotic Agents

High-Value Research and Manufacturing Applications for (R)-Octahydropyrazino[2,1-c][1,4]oxazine


Synthesis of Brexpiprazole and Second-Generation SDAM Antipsychotics

The (R)-enantiomer is the essential chiral building block for the synthesis of brexpiprazole (Rexulti) and its structural analogs. This application is validated by multiple patent filings and is supported by the distinct pharmacological profile of brexpiprazole, which shows a 47-fold higher affinity for 5-HT1A receptors compared to aripiprazole, contributing to a lower incidence of akathisia [1].

Development of Cardiovascular-Safe ROMK Inhibitors

For research programs targeting renal outer medullary potassium (ROMK) channels for hypertension and heart failure, the octahydropyrazino[2,1-c][1,4]oxazine scaffold is a preferred core structure. It has been demonstrated to confer a significant improvement in selectivity over the hERG channel, eliminating QTc prolongation in an in vivo dog model, a critical advantage over earlier acyl piperazine leads [2].

Asymmetric Synthesis and Chiral Methodology Development

The compound's single, well-defined chiral center at the 9a-position makes it a valuable scaffold for asymmetric synthesis research. Its rigid bicyclic structure provides a unique spatial arrangement for exploring stereoselective transformations and for the development of new chiral ligands or organocatalysts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-octahydropyrazino[2,1-c][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.